Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 854357-39-4
VCID: VC5130668
InChI: InChI=1S/C12H11ClN2O5S/c1-19-7(16)3-5-8-10(17)14-6(4-13)15-11(8)21-9(5)12(18)20-2/h3-4H2,1-2H3,(H,14,15,17)
SMILES: COC(=O)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 330.74

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

CAS No.: 854357-39-4

Cat. No.: VC5130668

Molecular Formula: C12H11ClN2O5S

Molecular Weight: 330.74

* For research use only. Not for human or veterinary use.

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate - 854357-39-4

Specification

CAS No. 854357-39-4
Molecular Formula C12H11ClN2O5S
Molecular Weight 330.74
IUPAC Name methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C12H11ClN2O5S/c1-19-7(16)3-5-8-10(17)14-6(4-13)15-11(8)21-9(5)12(18)20-2/h3-4H2,1-2H3,(H,14,15,17)
Standard InChI Key QFTHNWBXQUIGQG-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound (C₁₂H₁₁ClN₂O₅S) features a thieno[2,3-d]pyrimidine core substituted at positions 2, 5, and 6 (Table 1). Comparative analysis with the structurally related methyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS: 565166-96-3) highlights key differences:

PropertyTarget CompoundAnalog (CID 3838098)
Molecular FormulaC₁₂H₁₁ClN₂O₅SC₁₀H₉ClN₂O₃S
Molecular Weight330.74 g/mol 272.71 g/mol
Substituents2-(Chloromethyl), 5-(2-methoxy-2-oxoethyl), 6-(methoxycarbonyl)2-(Chloromethyl), 5-methyl, 6-(methoxycarbonyl)

The 5-(2-methoxy-2-oxoethyl) group introduces additional steric bulk and hydrogen-bonding capacity compared to the simpler methyl group in the analog .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for the target compound are published, analogous thieno[2,3-d]pyrimidines are typically synthesized via:

  • Gewald Reaction: Cyclocondensation of 2-aminothiophene-3-carboxylates with α,β-unsaturated ketones or nitriles .

  • Cyclization of Thioureas: Reaction with β-ketoesters under acidic conditions .

For the target molecule, a plausible route involves:

  • Step 1: Formation of the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core via cyclocondensation of methyl 2-amino-4-chloro-5-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate with a β-ketoester.

  • Step 2: Introduction of the chloromethyl group at position 2 via chloromethylation (e.g., using paraformaldehyde and HCl) .

Yield and Optimization

Predicted challenges include regioselectivity in chloromethylation and stability of the 2-methoxy-2-oxoethyl group under acidic conditions. Computational modeling (unavailable for this compound) is recommended to optimize reaction parameters .

Physicochemical Properties

Experimental data remain limited, but predicted properties include (Table 2) :

PropertyValue
Boiling Point529.0 ± 60.0 °C (Predicted)
Density1.61 ± 0.1 g/cm³
pKa-2.13 ± 0.20

The low pKa suggests strong electrophilic character, favoring nucleophilic attack at the chloromethyl group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is anticipated, though experimental validation is needed.

Biological Activities and Applications

Hypothesized Pharmacological Effects

Thienopyrimidines exhibit:

  • Kinase Inhibition: ATP-binding site competition due to planar aromatic systems .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via thiol group interaction .

The target compound’s chloromethyl group may enhance alkylation potential, suggesting utility as a covalent kinase inhibitor. The 2-methoxy-2-oxoethyl substituent could improve membrane permeability compared to analogs .

Industrial Applications

Potential uses include:

  • Agrochemicals: Herbicidal activity via SH-group alkylation in plant enzymes.

  • Polymer Chemistry: As a crosslinking agent due to reactive chloromethyl and ester groups.

Analytical Characterization

Spectroscopic Methods

  • NMR: Predicted ¹H NMR signals include δ 3.8–4.2 (methoxy groups), δ 5.1–5.3 (chloromethyl), and δ 7.0–7.5 (thiophene protons).

  • Mass Spectrometry: Expected molecular ion peak at m/z 330.74 (M⁺) .

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for purity assessment.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for chloromethylation.

  • Biological Screening: Evaluate kinase inhibition and antimicrobial efficacy.

  • Computational Studies: Model binding affinities to molecular targets (e.g., EGFR, CDK2).

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